6-bromo-1-piperazin-1-ylphthalazine
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Overview
Description
6-bromo-1-piperazin-1-ylphthalazine is a chemical compound that belongs to the class of phthalazine derivatives. Phthalazines are bicyclic heterocycles that contain a pyridazine ring fused with a benzene ring. This compound is characterized by the presence of a bromine atom at the 6th position and a piperazine moiety at the 1st position of the phthalazine ring. It has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-piperazin-1-ylphthalazine typically involves the reaction of 6-bromophthalazine with piperazine. One common method is as follows:
Starting Material: 6-Bromophthalazine.
Reagent: Piperazine.
Solvent: Anhydrous ethanol or another suitable solvent.
Reaction Conditions: The reaction mixture is heated under reflux for several hours.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1-piperazin-1-ylphthalazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiproliferative agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-1-piperazin-1-ylphthalazine involves its interaction with specific molecular targets. For instance, it has been found to inhibit certain enzymes and receptors, leading to its antiproliferative and antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,4-Disubstituted Phthalazines: These compounds have similar structures but different substituents at the 1st and 4th positions.
Pyridazine Derivatives: Compounds like pyridazinone share a similar core structure but differ in functional groups and biological activities.
Uniqueness
6-bromo-1-piperazin-1-ylphthalazine is unique due to the presence of both a bromine atom and a piperazine moiety, which confer specific chemical and biological properties
Properties
Molecular Formula |
C12H13BrN4 |
---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
6-bromo-1-piperazin-1-ylphthalazine |
InChI |
InChI=1S/C12H13BrN4/c13-10-1-2-11-9(7-10)8-15-16-12(11)17-5-3-14-4-6-17/h1-2,7-8,14H,3-6H2 |
InChI Key |
MPHDJQCFLKJRNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC(=CC3=CN=N2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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